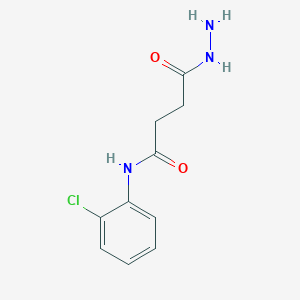

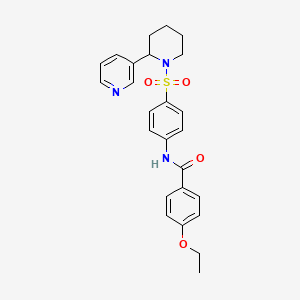

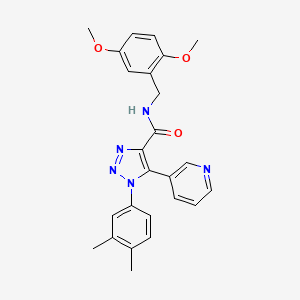

N-(2-氯苯基)(苯基环戊基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related formamide compounds involves various chemical reactions and intermediate steps. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves characterizing the compound using X-ray diffraction and spectral analyses . Another study describes the synthesis of novel formamidine derivatives by reacting different aldehydes with 2-chloropyrimidin-4-amine . Although these methods differ from the synthesis of "N-(2-Chlorophenyl)(phenylcyclopentyl)formamide," they highlight the versatility of formamide chemistry and the potential for creating a wide range of derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure of formamide derivatives is often non-planar, as seen in the case of N-(2,6-Diisopropylphenyl)formamide, where the phenyl ring is tilted at a significant dihedral angle with respect to the formamide group . This non-planarity can influence the compound's physical and chemical properties. X-ray diffraction and computational methods such as DFT calculations are commonly used to analyze and predict the molecular structure of these compounds .

Chemical Reactions Analysis

Formamide derivatives can undergo a range of chemical reactions. For example, the synthesis of chloramphenicol involves protecting an amino dioxane derivative as a formamido derivative, followed by nitration and acylative cleavage . These reactions demonstrate the reactivity of the formamide group and its utility in synthesizing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives can be studied using various spectroscopic techniques. IR, NMR, and UV-Vis spectroscopy are commonly employed to characterize these compounds . Computational studies, including NBO and NLO properties, provide additional insights into the electronic structure and potential applications of formamide derivatives . The antimicrobial activity of some formamidine derivatives also highlights the biological relevance of these compounds .

科学研究应用

异氰化物的制备新方法

- 研究表明了一种使用氯代磷酸盐化合物将 N 取代甲酰胺转化为异氰化物的方法。此过程产生各种烷基和芳基异氰化物,表明在合成类似于 N-(2-氯苯基)(苯基环戊基)甲酰胺的化合物中具有潜在应用 (Kobayashi, Saito, & Kitano, 2011)。

异腈的合成

- 另一种方法详细介绍了使用三苯基膦和碘从 N 取代甲酰胺合成异腈。此方法提供了一种方便且有效的方法来生产各种异氰化物,突出了 N 取代甲酰胺在合成化学中的多功能性 (Wang, Wang, & Luo, 2014)。

铜催化在 N-甲酰化中的应用

- 对铜催化的研究表明,可以控制使用 CO2 和苯基硅烷对胺进行选择性 N-甲基化或 N-甲酰化。此研究可为与 N-(2-氯苯基)(苯基环戊基)甲酰胺相关的胺的功能化提供见解,并为合成甲酰胺衍生物提供途径 (Li et al., 2018)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as other organophosphates, function primarily as antagonists of certain receptors . They interact with their targets, leading to changes in the biochemical processes within the organism .

Biochemical Pathways

Derivatives of similar compounds have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Compounds with similar structures have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) enzymes . The bioavailability of such compounds can be influenced by factors such as the extent of first-pass metabolism and potential pharmacokinetic drug interactions .

Result of Action

Similar compounds have been found to have a wide range of effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

属性

IUPAC Name |

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVSMPCBKTHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)